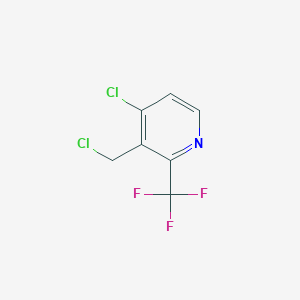
4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of chloro, chloromethyl, and trifluoromethyl groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine can be achieved through various synthetic routes. One common method involves the chlorination of 3-(chloromethyl)-2-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides are the major products.
Reduction: Reduced derivatives with altered functional groups are formed.
科学的研究の応用
4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The presence of chloro, chloromethyl, and trifluoromethyl groups allows the compound to engage in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-3-(trifluoromethyl)pyridine: Lacks the chloromethyl group but shares similar reactivity and applications.
3-(Chloromethyl)-2-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group at the 4-position.
2-(Trifluoromethyl)pyridine: Lacks both chloro and chloromethyl groups, making it less reactive.
Uniqueness
4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both chloro and chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. The trifluoromethyl group further contributes to its stability and lipophilicity, making it valuable in various applications.
特性
分子式 |
C7H4Cl2F3N |
|---|---|
分子量 |
230.01 g/mol |
IUPAC名 |
4-chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-4-5(9)1-2-13-6(4)7(10,11)12/h1-2H,3H2 |
InChIキー |
BHDRANVKYZYYFX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Cl)CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


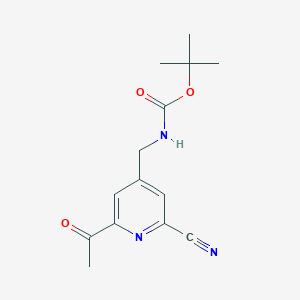
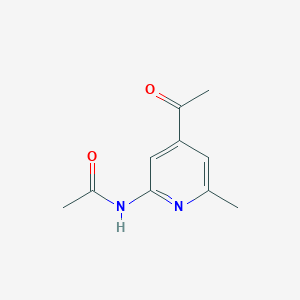

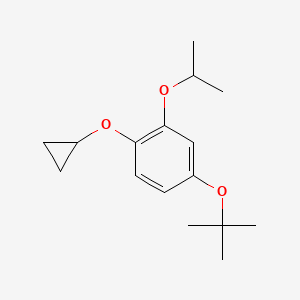
![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)
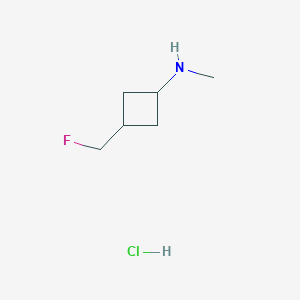
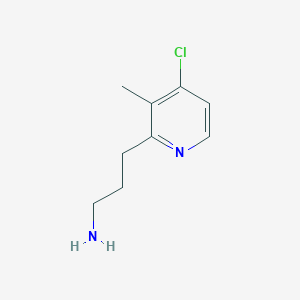
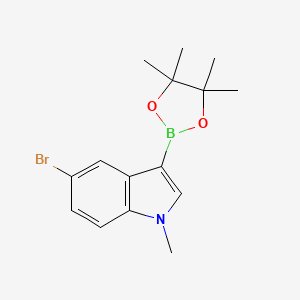
![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
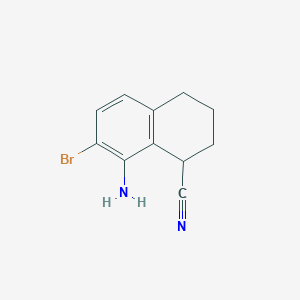
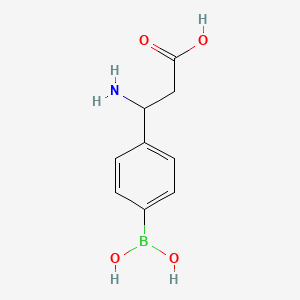
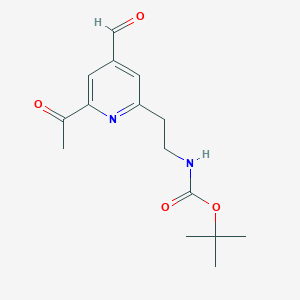
![(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)
![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14852985.png)
